molecular formula C12H24 B3053918 2-Butyl-1-octene CAS No. 5698-48-6

2-Butyl-1-octene

Cat. No. B3053918
CAS RN: 5698-48-6
M. Wt: 168.32 g/mol
InChI Key: MEUHELKJCGXSBF-UHFFFAOYSA-N
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Description

“2-Butyl-1-octene” is a type of organic compound . It has a molecular formula of C12H24 . It is a type of alkene, which is a hydrocarbon with carbon-carbon double bonds .


Synthesis Analysis

The synthesis of compounds similar to “2-Butyl-1-octene” often involves the use of catalysts. For instance, the synthesis of ethylene–norbornene–1-octene terpolymers involves the use of aryloxo- or ketimide-modified half-titanocene catalysts . The synthesis of 1-octene has also been achieved through the palladium-catalyzed telomerizations of 1,3-dienes .


Chemical Reactions Analysis

Chemical reactions involving “2-Butyl-1-octene” or similar compounds can be complex. For instance, the reaction of 1,3-butadiene with 1-octene in the presence of aryloxo- or ketimide-modified half-titanocene catalysts can produce ethylene–norbornene–1-octene terpolymers . The reaction mechanism involves the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles .

Mechanism of Action

The mechanism of action for reactions involving “2-Butyl-1-octene” or similar compounds can be complex and is often not fully understood. For example, it is thought that the first step in the oxidation of aromatic alkanes with KMnO4 involves the removal of a hydrogen by one of the oxygens on MnO4(-) in a free-radical reaction .

Safety and Hazards

“2-Butyl-1-octene” is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Future research on “2-Butyl-1-octene” and similar compounds could focus on developing new methods for novel bond transformations, using reagents that avoid the generation of exogenous waste, moving away from harmful solvents, using less activated feedstocks, and using abundant metals .

properties

CAS RN

5698-48-6

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

5-methylideneundecane

InChI

InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h3-11H2,1-2H3

InChI Key

MEUHELKJCGXSBF-UHFFFAOYSA-N

SMILES

CCCCCCC(=C)CCCC

Canonical SMILES

CCCCCCC(=C)CCCC

Other CAS RN

5698-48-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 30 ml glass bottle, under an argon atmosphere, were added 8 milligrams (0.029 millimol) of bis(methylcyclopentadienyl)titanium dichloride, 11 milligrams (0.10 millimol) of 1,4-diazabicyclo(2.2.2)-octane, 5 ml (40 millimol) of 1-hexene, 7 ml of chlorobenzene and finally 0.045 ml (0.44 millimol) of ethylaluminum dichloride. After a reaction of 19.5 hours at 25° C., there had been formed 1.57 millimol of 2-butyl-1-octene.
[Compound]
Name
glass
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.045 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
bis(methylcyclopentadienyl)titanium dichloride
Quantity
8 mg
Type
catalyst
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One

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